6-(3,5-Dichlorophenyl)picolinic acid
CAS No.: 863704-29-4
Cat. No.: VC11690154
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863704-29-4 |
|---|---|
| Molecular Formula | C12H7Cl2NO2 |
| Molecular Weight | 268.09 g/mol |
| IUPAC Name | 6-(3,5-dichlorophenyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17) |
| Standard InChI Key | GFUNWOQIZHCYOD-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-(3,5-Dichlorophenyl)picolinic acid consists of a picolinic acid backbone (pyridine-2-carboxylic acid) substituted at the 6-position with a 3,5-dichlorophenyl group. The molecular formula is , with a molecular weight of 272.10 g/mol . The dichlorophenyl moiety introduces steric and electronic effects that influence reactivity and biological activity, as seen in structurally related herbicides like picloram .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.10 g/mol |
| CAS Number | 1261980-57-7 |
| Hazard Statements | H302, H315, H319, H335 (harmful if swallowed; skin/eye irritant; respiratory irritant) |
Spectral Characteristics
While experimental data on spectral properties (e.g., NMR, IR) are unavailable in the provided sources, analogous compounds exhibit diagnostic peaks consistent with aromatic protons (6.8–8.2 ppm in -NMR), carboxylic acid protons (~12–13 ppm), and chlorine substituents . Computational modeling could predict vibrational modes for the dichlorophenyl and carboxylate groups.
Synthetic Methodologies
Challenges in Synthesis
Key hurdles include:
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Regioselective introduction of the dichlorophenyl group at the 6-position of picolinic acid.
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Minimizing dehalogenation side reactions during electrolytic steps .
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Achieving high purity for agrochemical applications, as impurities may affect herbicidal efficacy .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
Molecular docking studies on AFB5 receptors reveal that:
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The carboxylic acid group forms hydrogen bonds with Arg449 and Val485 .
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Chlorine atoms at meta positions (3,5-) could stabilize receptor-ligand interactions through hydrophobic contacts .
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Pyridine ring planarity is critical for binding, suggesting that the dichlorophenyl group must adopt a conformation that minimizes steric clash .
| Exposure Route | Precautionary Measures |
|---|---|
| Inhalation | Use fume hood or respiratory protection |
| Skin Contact | Wear nitrile gloves and lab coat |
| Eye Contact | Safety goggles required |
Environmental Considerations
No ecotoxicity data is available, but chlorinated aromatics generally exhibit persistence in soil. Degradation studies on similar compounds show half-lives of 30–90 days under aerobic conditions .
Industrial and Research Applications
Agrochemical Intermediates
The compound serves as a precursor in synthesizing:
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Ester derivatives (e.g., methyl or ethyl esters) for enhanced foliar uptake.
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Metal complexes (e.g., potassium salts) for aqueous formulations .
Materials Science
The rigid aromatic structure could facilitate development of:
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Ligands for catalytic systems.
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Monomers in high-performance polymers.
Future Research Directions
Bioactivity Screening
Priority areas include:
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Arabidopsis root elongation assays to assess auxin-like activity .
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Field trials against resistant weed species (e.g., Amaranthus palmeri).
Process Optimization
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